molecular formula C9H10ClN3O B1348104 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole CAS No. 696604-68-9

2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole

Cat. No.: B1348104
CAS No.: 696604-68-9
M. Wt: 211.65 g/mol
InChI Key: HMGDDAIFZHFGLQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group, a dimethylpyrrole moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, a common method involves the reaction of a hydrazide with an ester or acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via chloromethylation reactions. This often involves the use of formaldehyde and hydrochloric acid or other chloromethylating agents such as chloromethyl methyl ether.

  • Attachment of the Dimethylpyrrole Moiety: : The dimethylpyrrole group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The pyrrole moiety can engage in coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions often use bases like potassium carbonate (K₂CO₃) and solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxadiazoles, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents.

Industry

In materials science, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or electronic characteristics. Its ability to undergo various chemical modifications makes it a valuable building block in the design of advanced materials.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Similar in structure but with a phenyl group instead of the dimethylpyrrole moiety.

    2-(Bromomethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole: Similar but with a bromomethyl group instead of a chloromethyl group.

    5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of the chloromethyl group.

Uniqueness

The uniqueness of 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the chloromethyl group and the dimethylpyrrole moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-(chloromethyl)-5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-6-3-4-7(13(6)2)9-12-11-8(5-10)14-9/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGDDAIFZHFGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363643
Record name 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696604-68-9
Record name 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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